molecular formula C15H15NO5S B5525093 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B5525093
M. Wt: 321.3 g/mol
InChI Key: SKHVBSQCYVQUGH-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their medicinal properties, particularly as antibacterial agents. This compound features a benzodioxin moiety, which is a bicyclic structure containing oxygen atoms, and a methoxybenzene sulfonamide group, which contributes to its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions. The reaction is carried out in an aqueous sodium carbonate solution at pH 10, resulting in the formation of the sulfonamide product . Further substitution at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide (DMF) and a catalytic amount of lithium hydride can yield N-substituted derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are N-substituted derivatives of the original compound, which can exhibit varied biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-METHOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methoxy group can influence its pharmacokinetic properties and enhance its therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-19-12-3-5-13(6-4-12)22(17,18)16-11-2-7-14-15(10-11)21-9-8-20-14/h2-7,10,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHVBSQCYVQUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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